molecular formula C15H24O4 B14080845 2-(9-Decenyl)glutaconic acid

2-(9-Decenyl)glutaconic acid

Cat. No.: B14080845
M. Wt: 268.35 g/mol
InChI Key: GAZHKBVZIMUZLZ-QBFSEMIESA-N
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Description

2-(9-Decenyl)glutaconic acid (CAS 97207-52-8) is a synthetic organic compound with the molecular formula C 15 H 24 O 4 and a molecular weight of 268.35 g/mol . It is characterized by a long-chain 9-decenyl substituent attached to a glutaconic acid backbone. The parent compound, glutaconic acid, is an unsaturated dicarboxylic acid that exists in isomeric forms (cis and trans) and is a metabolite in lysine and tryptophan catabolism . As a derivative, this compound is of significant interest in organic synthesis and materials science research. Its structure, featuring both a reactive dicarboxylic acid moiety and a terminal alkene in the side chain, makes it a versatile building block or monomer. Potential research applications include the synthesis of functionalized polymers, exploration of novel cross-linking agents, and development of specialty surfactants. Researchers are also investigating its use in creating bio-based compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(Z)-2-dec-9-enylpent-2-enedioic acid

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-6-7-8-9-10-13(15(18)19)11-12-14(16)17/h2,11H,1,3-10,12H2,(H,16,17)(H,18,19)/b13-11-

InChI Key

GAZHKBVZIMUZLZ-QBFSEMIESA-N

Isomeric SMILES

C=CCCCCCCCC/C(=C/CC(=O)O)/C(=O)O

Canonical SMILES

C=CCCCCCCCCC(=CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

2-(9-Decenyl)glutaconic acid features a central glutaconic acid backbone (HOOC–CH₂–CH(CO₂H)–CH₂–COOH) with a 9-decenyl group (–C₁₀H₁₉) substituted at the second carbon position. Its molecular weight of 268.353 g/mol and amphiphilic nature (due to the carboxylic acid groups and hydrophobic decenyl chain) make it a candidate for applications in surfactant chemistry and medicinal research.

Conventional Esterification-Hydrolysis Approaches

Acid-Catalyzed Dehydration-Condensation

A widely cited method involves the dehydration-condensation of glutaconic acid with 9-decen-1-ol using an involatile acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic attack of the alcohol on the protonated carboxylic acid, forming a monoester intermediate. Key parameters include:

  • Molar Ratios : A 0.5–50-fold excess of 9-decen-1-ol relative to glutaconic acid ensures monoester formation while minimizing diester byproducts.
  • Catalyst Removal : Post-reaction, residual acid is neutralized using weak bases (e.g., sodium bicarbonate), forming water-soluble salts that are easily separated.
Reaction Scheme:

$$
\text{Glutaconic acid} + \text{9-Decen-1-ol} \xrightarrow{\text{H}^+} \text{Monoester intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Selective Hydrolysis of Diesters

To enhance regioselectivity, a diester derivative may first be synthesized under forcing conditions (e.g., 5:1 alcohol-to-acid ratio), followed by controlled hydrolysis. Enzymatic hydrolysis using lipases has been proposed to selectively cleave one ester group, though this remains untested for decenyl-substituted glutaconates.

Alkylation Strategies

Base-Mediated Alkylation

Deprotonation of glutaconic acid’s α-carbon (pKa ≈ 2.5–3.0) using strong bases like lithium diisopropylamide (LDA) enables direct alkylation with 9-decenyl bromide. Challenges include:

  • Competing Dialkylation : Stoichiometric control (1:1 acid-to-alkylating agent ratio) and low temperatures (–78°C) mitigate over-alkylation.
  • Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are optimal for maintaining base activity.

Radical-Based C–H Functionalization

Emerging methodologies inspired by oxetane synthesis propose a radical pathway:

  • H Atom Transfer (HAT) : A photoredox catalyst (e.g., Ir(ppy)₃) generates a glutaconic acid radical at the α-position.
  • Alkene Addition : The radical reacts with 9-decene, forming a carbon-carbon bond.
  • Oxidation : The adduct is oxidized to yield the final product.

This method bypasses pre-functionalized substrates but requires rigorous optimization of radical stability and selectivity.

Biocatalytic Production

Microbial Synthesis of Glutaconic Acid

Escherichia coli strains engineered with LutABC operons produce glutaconic acid via the glutamate degradation pathway. While yields reach 12–15 g/L, enzymatic incorporation of decenyl groups remains unexplored.

Chemo-Enzymatic Hybrid Approaches

Combining microbial glutaconate production with chemical alkylation (e.g., using immobilized lipases for esterification) offers a sustainable route. For example:

  • Fermentation : E. coli produces glutaconic acid.
  • Enzymatic Esterification : Lipase B from Candida antarctica catalyzes monoester formation with 9-decen-1-ol.
  • Hydrolysis : Acidic hydrolysis recovers the target compound.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Acid-Catalyzed 60–75 Scalable, low-cost catalysts Requires hydrolysis step
Base-Mediated 40–55 Direct C–C bond formation Sensitive to moisture, low selectivity
Radical 30–45* No pre-functionalization needed Unoptimized for carboxylic acids
Biocatalytic N/A Eco-friendly, high purity Decenyl incorporation not demonstrated

*Theoretical yields based on analogous systems.

Industrial and Environmental Considerations

Patents emphasize solvent-free conditions and weak base neutralization to minimize wastewater. For large-scale production, continuous flow reactors could enhance the acid-catalyzed method’s efficiency by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

2-(9-Decenyl)glutaconic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(9-Decenyl)glutaconic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9-Decenyl)glutaconic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can act as a substrate for various enzymes involved in fatty acid metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as energy production and lipid metabolism .

Comparison with Similar Compounds

The following analysis compares 2-(9-Decenyl)glutaconic acid with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues of Glutaconic Acid
Compound Name Molecular Formula Structural Features Physical Properties Biological Activity References
This compound C₁₅H₂₂O₄ Glutaconic acid + 9-decenyl chain at C2 Likely low solubility in water due to alkenyl chain Potential enzyme modulation (e.g., PLA2 or HDAC1 inhibition inferred from analogues)
Glutaconic acid C₅H₆O₄ Two carboxyl groups, unsaturated backbone mp 133–135°C; water-soluble Neurotoxic at high concentrations; linked to glutaric acidemia type I
3-(1-Methoxynaphthyl-2)-glutaconic acid C₁₆H₁₄O₅ Aromatic substituent (methoxynaphthyl) at C3 mp 161°C (decomp.) Not explicitly studied; structural rigidity may limit membrane permeability

Key Observations :

  • Substituent Effects : The 9-decenyl chain in this compound introduces hydrophobicity, contrasting with the water-soluble glutaconic acid. This could enhance its interaction with lipid-rich environments (e.g., cell membranes) but reduce aqueous solubility .
  • Biological Activity: While glutaconic acid is neurotoxic via NMDA receptor overactivation, the alkenyl chain in this compound may redirect its activity toward lipid-modifying enzymes, as seen in related compounds like 9-Oxononanoic Acid (PLA2 activation) .
Decenoic Acid Derivatives
Compound Name Molecular Formula Structural Features Physical Properties Biological Activity References
trans-2-Decenoic Acid C₁₀H₁₈O₂ Decenoic acid with trans double bond at C2 Higher mp than cis isomers Quorum-sensing inhibition in bacteria
9-Decenyl Acetate C₁₂H₂₂O₂ Acetylated 9-decenol Volatile, fruity odor Pheromone or flavorant applications
This compound C₁₅H₂₂O₄ Glutaconic acid + 9-decenyl chain Likely viscous liquid or low-mp solid Hypothesized roles in lipid signaling pathways

Key Observations :

  • Biological Specificity: The compound’s dual functionality (carboxyl and alkenyl groups) may allow simultaneous interactions with hydrophilic and hydrophobic domains in enzymes, a trait absent in mono-functional derivatives like 9-Decenyl Acetate .
Hydroxy- and Oxo-Substituted Analogues
Compound Name Molecular Formula Structural Features Biological Activity References
9-Oxononanoic Acid C₉H₁₆O₃ Oxo group at C9 Activates PLA2; increases thromboxane B2 synthesis
11-Hydroxy-9-octadecenoic acid C₁₈H₃₄O₃ Hydroxy group at C11, double bond at C9 Anti-inflammatory or pro-resolving lipid mediator
This compound C₁₅H₂₂O₄ No oxo/hydroxy groups; unsaturated chain Underexplored; possible HDAC1 modulation via structural analogy

Key Observations :

  • Oxidative State: The absence of oxo or hydroxy groups in this compound may reduce its direct involvement in redox reactions compared to 9-Oxononanoic Acid, which influences thromboxane synthesis .
  • Therapeutic Potential: Structural parallels to 9-PAHSA metabolites (e.g., 9-hydroxy Stearic Acid) suggest possible roles in epigenetic regulation, though empirical data are lacking .

Biological Activity

2-(9-Decenyl)glutaconic acid is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H20O4\text{C}_{12}\text{H}_{20}\text{O}_4

This structure features a decenyl chain, contributing to its unique properties and biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain pathogens, indicating its potential use in developing natural antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Scavenging Free Radicals : The antioxidant activity is believed to stem from the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : There is evidence suggesting that this compound may influence various signaling pathways involved in inflammation and immune responses.
  • Interaction with Cellular Membranes : The long hydrocarbon chain may facilitate interactions with cell membranes, affecting membrane fluidity and function.

Case Studies

  • Antioxidant Activity Assessment :
    • A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of this compound. The results indicated a significant reduction in DPPH radical concentration, demonstrating its effectiveness as an antioxidant.
  • Anti-inflammatory Studies :
    • In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, showing notable inhibitory effects on growth, particularly against Gram-positive bacteria.

Data Tables

Activity TypeAssay MethodResult
AntioxidantDPPH ScavengingSignificant reduction observed
Anti-inflammatoryCytokine Production AssayReduced cytokine levels
AntimicrobialZone of Inhibition TestEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(9-Decenyl)glutaconic acid, and how do reaction conditions influence isomer formation?

  • Methodological Answer : Synthesis often involves condensation reactions of glutaconic acid derivatives with decenyl groups. For example, glutaconic aldehyde intermediates (formed via hydrolysis of chloroform in alkaline media) can react with unsaturated alkenes under controlled pH and temperature to minimize undesired tautomerism . Key variables include solvent polarity (e.g., glacial acetic acid for stabilizing intermediates) and catalysts (e.g., pyridine for Schiff base formation). Monitoring via HPLC (>95% purity) is critical to confirm product integrity .

Q. How can researchers detect and quantify this compound in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are preferred. For metabolic studies, derivatization (e.g., trimethylsilylation) improves volatility and detection sensitivity. Calibration with stable isotopes (e.g., deuterated analogs) accounts for matrix effects . Elevated levels in genetic disorders like glutaric acidemia type I require validation via urinary organic acid analysis and tandem MS for acylcarnitines .

Q. What are the structural considerations for distinguishing this compound from its isomers?

  • Methodological Answer : Geometrical isomerism (cis/trans) and tautomeric mobility complicate characterization. Use NMR (¹H and ¹³C) to identify double-bond configurations and FT-IR to detect carboxylate stretching (~1700 cm⁻¹). Computational methods (e.g., DFT) predict bond angles and vibrational spectra, validated against experimental IR data .

Advanced Research Questions

Q. How does the tautomeric mobility of this compound impact its reactivity in enzyme-catalyzed reactions?

  • Methodological Answer : The α,β-unsaturated dicarboxylic structure allows tautomerization between keto and enol forms, influencing substrate-enzyme binding. For CoA-dependent reactions (e.g., glutaconyl-CoA formation), pre-incubate the compound with acetyl-CoA and monitor kinetics via stopped-flow spectroscopy. Compare activation energies of tautomers using Arrhenius plots .

Q. What experimental strategies resolve contradictions in reported neurotoxic effects of glutaconic acid derivatives?

  • Methodological Answer : Contradictions arise from isomer-specific toxicity (e.g., trans vs. cis) and concentration thresholds. Design dose-response assays in neuronal cell lines, measuring NMDA receptor activation via calcium imaging. Use CRISPR-edited models (e.g., NMDA receptor knockouts) to isolate excitotoxicity mechanisms . Validate in vivo using zebrafish models with fluorescent reporters for oxidative stress .

Q. How can researchers optimize the stability of this compound in long-term storage?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized samples at –80°C under argon to prevent oxidation. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and buffer at pH 6–7 (PBS or HEPES). Monitor degradation via LC-MS over 6–12 months, tracking dimerization or decarboxylation byproducts .

Key Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the decenyl chain .
  • Toxicity Assays : Include glutaric acidemia patient-derived fibroblasts to model in vivo metabolic stress .
  • Structural Analysis : Combine X-ray crystallography (where possible) with computational modeling for unresolved tautomers .

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